molecular formula C8H12N4O B13799308 2,6-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one CAS No. 81138-95-6

2,6-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Cat. No.: B13799308
CAS No.: 81138-95-6
M. Wt: 180.21 g/mol
InChI Key: VFGSSDVQTJQYSP-UHFFFAOYSA-N
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Description

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield tetrahydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological and chemical properties.

Scientific Research Applications

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is unique due to its specific structural modifications, which can impart distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

81138-95-6

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2,6-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C8H12N4O/c1-4-3-9-7-6(10-4)8(13)12-5(2)11-7/h4,10H,3H2,1-2H3,(H2,9,11,12,13)

InChI Key

VFGSSDVQTJQYSP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)C

Origin of Product

United States

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